N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-24-14-8-6-5-7-11(14)17(21)20-18-19-15-12(22-2)9-10-13(23-3)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLYPRTJNYHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Methoxylation: Introduction of methoxy groups at the 4 and 7 positions of the benzothiazole ring can be done using methanol and a strong acid like sulfuric acid.
Attachment of the Benzamide Moiety: The benzamide group can be introduced through an amide coupling reaction using an appropriate benzoyl chloride and a base like triethylamine.
Ethylthio Substitution: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, alkylating agents
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Various substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide depends on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations :
- Substituent Impact on Melting Points: The presence of rigid heterocyclic groups (e.g., thiazol-2-ylamino in 7t) correlates with higher melting points (237.7–239.1°C), likely due to enhanced crystallinity and intermolecular hydrogen bonding .
- Ethylthio vs.
- Methoxy Substitution : Dimethoxy groups (as in the target compound and ) could enhance solubility in polar solvents compared to halogenated analogs (e.g., ) .
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its effects against various diseases, particularly cancer and neurodegenerative disorders, as well as its mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented by the following IUPAC name:
- IUPAC Name : this compound
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Kinase Activity : Compounds in the benzothiazole class have been shown to inhibit the activity of key kinases involved in cancer progression, specifically EGFR and HER-2 .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) production and cytochrome c release .
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
Case Studies and Research Findings
- Anticancer Activity : A study evaluating a series of benzothiazole derivatives found that compounds similar to this compound demonstrated significant anti-proliferative effects against breast cancer cell lines (MCF-7 and SK-BR-3). The compounds selectively inhibited cancer cell growth while sparing normal cells .
- Neuroprotective Effects : Research focused on related benzothiazole derivatives indicated potential as anti-Alzheimer agents through inhibition of acetylcholinesterase (AChE), with one compound showing an IC50 value significantly lower than the standard reference .
- Antifungal Activity : A study on benzamide derivatives revealed promising antifungal properties against various fungal strains. For instance, specific derivatives exhibited over 80% inhibition against Botrytis cinerea, indicating potential agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
